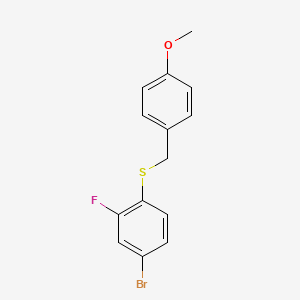

(4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-fluoro-1-[(4-methoxyphenyl)methylsulfanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrFOS/c1-17-12-5-2-10(3-6-12)9-18-14-7-4-11(15)8-13(14)16/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHSLAPCAYVIAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrFOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674397 | |

| Record name | 4-Bromo-2-fluoro-1-{[(4-methoxyphenyl)methyl]sulfanyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020253-12-6 | |

| Record name | 4-Bromo-2-fluoro-1-[[(4-methoxyphenyl)methyl]thio]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020253-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluoro-1-{[(4-methoxyphenyl)methyl]sulfanyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane

Abstract

This technical guide provides a detailed, in-depth protocol for the synthesis of (4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane, a diarylthioether of interest in medicinal chemistry and materials science. The synthesis is achieved through a robust and efficient nucleophilic substitution reaction, leveraging the high nucleophilicity of a thiolate anion. This document outlines the underlying chemical principles, a step-by-step experimental procedure, safety considerations, and methods for purification and characterization. The guide is intended for researchers, chemists, and professionals in drug development who require a reliable and well-elucidated synthetic methodology.

Introduction and Strategic Rationale

Thioethers, or sulfides, are a critical class of organosulfur compounds. The sulfur atom, with its unique size, polarizability, and ability to engage in various oxidation states (sulfide, sulfoxide, sulfone), makes it a valuable functional group in the design of bioactive molecules and functional materials.[1] The replacement of a methylene group (-CH2-) with a sulfur atom can significantly alter a molecule's conformational preferences, metabolic stability, and receptor binding affinity.

The target molecule, this compound, incorporates several key structural motifs: a halogenated aromatic ring (4-bromo-2-fluorophenyl) and a methoxybenzyl group. These features are often found in pharmacologically active compounds, making this thioether a valuable scaffold for further chemical elaboration.

The synthesis described herein follows the principles of the Williamson ether synthesis, adapted for thioether formation.[2][3] This method is characterized by its reliability, broad scope, and operational simplicity. It involves the deprotonation of a thiol to form a highly nucleophilic thiolate, which subsequently displaces a halide from an electrophilic carbon center in an SN2 reaction.[4][5]

Reaction Mechanism and Pathway Analysis

The formation of this compound is achieved via a bimolecular nucleophilic substitution (SN2) reaction. The key steps are:

-

Deprotonation: The acidic proton of 4-Bromo-2-fluorobenzenethiol is abstracted by a suitable base (e.g., potassium carbonate) to generate the corresponding potassium 4-bromo-2-fluorobenzenethiolate. Thiols are significantly more acidic than their alcohol counterparts, facilitating easy deprotonation under mild basic conditions.[6]

-

Nucleophilic Attack: The resulting thiolate anion is a potent nucleophile.[1] It attacks the electrophilic benzylic carbon of 4-methoxybenzyl chloride.

-

Displacement: The attack occurs from the backside relative to the carbon-chlorine bond, leading to the displacement of the chloride leaving group in a single, concerted step. This SN2 pathway is highly favored for primary benzylic halides like 4-methoxybenzyl chloride, as they are sterically unhindered and lack the propensity for carbocation rearrangement or significant competing elimination reactions.[7]

The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is critical. DMF effectively solvates the potassium cation while leaving the thiolate anion relatively "naked" and highly reactive, thereby accelerating the rate of the SN2 reaction.

Experimental Design and Protocol

This section details the complete methodology for the synthesis, purification, and characterization of the target compound.

Table 1: Reagent and Solvent Specifications

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Molar Eq. | Amount Used |

| 4-Bromo-2-fluorobenzenethiol | 174414-93-8 | 207.06 | 1.0 | 2.07 g (10.0 mmol) |

| 4-Methoxybenzyl chloride | 100-07-2 | 156.61 | 1.05 | 1.64 g (10.5 mmol) |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.5 | 2.07 g (15.0 mmol) |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | 50 mL |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | ~200 mL |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | ~100 mL |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | As needed |

Required Equipment:

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and nitrogen inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Caption: Figure 1: Experimental Workflow for Thioether Synthesis.

-

Reaction Setup: To a 100 mL oven-dried round-bottom flask under a nitrogen atmosphere, add 4-bromo-2-fluorobenzenethiol (2.07 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

-

Solvent Addition: Add 50 mL of anhydrous N,N-Dimethylformamide (DMF) via syringe. Stir the resulting suspension vigorously at room temperature for 20 minutes. The formation of the thiolate is often accompanied by a slight color change.

-

Electrophile Addition: Slowly add 4-methoxybenzyl chloride (1.64 g, 10.5 mmol) to the reaction mixture dropwise over 5 minutes using a syringe.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours. The disappearance of the starting thiol (visualized by UV light and/or potassium permanganate stain) indicates completion.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water (2 x 50 mL) to remove residual DMF, followed by a wash with saturated brine solution (1 x 50 mL) to facilitate phase separation.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate in hexane) to afford the pure this compound.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Safety and Handling Precautions

-

4-Bromo-2-fluorobenzenethiol: Harmful if swallowed, inhaled, or in contact with skin.[8] It possesses a strong, unpleasant odor characteristic of thiols. All manipulations should be performed in a well-ventilated fume hood.

-

4-Methoxybenzyl chloride: This compound is a lachrymator and is corrosive. Avoid inhalation and contact with skin and eyes.

-

N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

-

Potassium Carbonate: While not highly hazardous, it can cause irritation upon contact with eyes or skin.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

The synthesis of this compound can be reliably achieved through a nucleophilic substitution reaction between 4-bromo-2-fluorobenzenethiol and 4-methoxybenzyl chloride. The described protocol, utilizing potassium carbonate as a base in DMF, is efficient and high-yielding. This methodology provides a robust foundation for researchers requiring access to this and structurally related diarylthioethers for applications in drug discovery and materials science.

References

-

PrepChem. (n.d.). Synthesis of 4-methoxybenzyl chloride. PrepChem.com. Retrieved from [Link]

- Bose, G., & Laskar, P. (2008). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. Letters in Organic Chemistry, 5(5), 379-382.

-

JoVE. (2025). Preparation and Reactions of Sulfides. Journal of Visualized Experiments. Retrieved from [Link]

-

OrganicChemGuide. (n.d.). Ether, Sulfide Synthesis. OrganicChemGuide.com. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiol-ene reaction. Wikipedia. Retrieved from [Link]

-

Khan Academy. (n.d.). Preparation of sulfides. Khan Academy. Retrieved from [Link]

-

Norris, B. (2019, October 15). Synthesis of sulfides. YouTube. Retrieved from [Link]

- Wang, W., et al. (2024). Desulfurization of Thiols for Nucleophilic Substitution. Organic Letters.

-

Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]

- ResearchGate. (n.d.). CHAPTER 1. Thiol‐ene and Thiol‐yne Chemistry in Ideal Network Synthesis.

-

Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Organic Chemistry Portal. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Chemistry Steps. Retrieved from [Link]

- O'Donovan, D. H., & O'Donoghue, A. C. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 19(11), 18996-19017.

- Zhang, Z., et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 89(12), 8745-8758.

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzene-1-thiol. National Center for Biotechnology Information. Retrieved from [Link]

- The Journal of Organic Chemistry. (1982). Thiol anions in nucleophilic aromatic substitution reactions with activated aryl halides. Attack on carbon vs attack on halogen. The Journal of Organic Chemistry, 47(25), 4881-4886.

-

Chemistry LibreTexts. (2023). Thiols and Sulfides. Chemistry LibreTexts. Retrieved from [Link]

- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl. Google Patents.

- Royal Society of Chemistry. (n.d.).

- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. Google Patents.

- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives. Google Patents.

- National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.

-

Wikipedia. (n.d.). 4-Bromothiophenol. Wikipedia. Retrieved from [Link]

- National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.

-

Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-bromo-3-methoxybenzyl chloride. PrepChem.com. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. organicchemistryguide.com [organicchemistryguide.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Video: Preparation and Reactions of Sulfides [jove.com]

- 5. Khan Academy [khanacademy.org]

- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. 4-Bromo-2-fluorobenzene-1-thiol | C6H4BrFS | CID 22506955 - PubChem [pubchem.ncbi.nlm.nih.gov]

Retrosynthetic Analysis of Substituted Diaryl Sulfides: A Technical Guide for Drug Development Professionals

Abstract

Substituted diaryl sulfides are a cornerstone of many pharmaceutical compounds and functional materials, making their efficient and strategic synthesis a critical focus in drug development and organic chemistry. This in-depth technical guide provides a comprehensive overview of the retrosynthetic analysis of these vital structures. Moving beyond a simple recitation of reactions, this guide, designed for researchers, scientists, and drug development professionals, delves into the causal logic behind synthetic choices, offering field-proven insights into the strategic disconnection of the diaryl sulfide core. We will explore the primary C-S bond disconnection approaches, detailing the mechanisms and experimental protocols for key synthetic methodologies including the Ullmann condensation, Buchwald-Hartwig C-S coupling, and various transition-metal-free strategies. This guide is grounded in authoritative references, ensuring scientific integrity and providing a robust framework for the rational design of synthetic routes to novel diaryl sulfide-containing molecules.

Introduction: The Significance of the Diaryl Sulfide Moiety

The diaryl sulfide structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. Its presence can significantly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, receptor binding affinity, and overall therapeutic efficacy. The sulfur atom, with its unique size, polarizability, and ability to engage in various non-covalent interactions, often plays a crucial role in the molecule's biological activity. Consequently, the development of robust and versatile synthetic strategies for accessing structurally diverse diaryl sulfides is of paramount importance in the discovery and development of new therapeutics.

Retrosynthetic analysis, the art of deconstructing a target molecule into simpler, commercially available starting materials, provides a logical and powerful framework for planning a synthesis. This guide will focus on the key retrosynthetic disconnections for substituted diaryl sulfides, providing the forward-thinking synthetic chemist with a toolkit of reliable and adaptable synthetic transformations.

Core Retrosynthetic Strategy: Disconnection of the C-S Bond

The most direct and common retrosynthetic approach for a diaryl sulfide (Ar-S-Ar') involves the disconnection of one of the carbon-sulfur bonds. This leads to two primary sets of synthons: an aryl thiol (Ar-SH) and an aryl halide (Ar'-X), or an aryl cation synthon and an aryl thiolate anion. The choice of which C-S bond to disconnect can be influenced by the availability of starting materials and the electronic nature of the substituents on the aromatic rings.

Caption: Primary retrosynthetic disconnection of a diaryl sulfide.

This primary disconnection gives rise to several powerful forward synthetic strategies, each with its own set of advantages and limitations. The following sections will explore these methods in detail.

Forward Synthesis: Key Methodologies for C-S Bond Formation

The formation of the C-S bond in diaryl sulfides can be achieved through several reliable methods, broadly categorized into transition-metal-catalyzed cross-coupling reactions and transition-metal-free approaches.

The Ullmann Condensation: A Classic Approach

The Ullmann condensation is a long-established method for the formation of diaryl ethers, amines, and sulfides.[1][2] The reaction typically involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst at elevated temperatures.[2]

Mechanism: The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) thiolate intermediate, which then undergoes oxidative addition with the aryl halide to form a copper(III) species. Reductive elimination from this intermediate yields the diaryl sulfide and regenerates the copper(I) catalyst.[2]

Caption: Simplified catalytic cycle for the Ullmann C-S coupling.

Experimental Protocol: Synthesis of a Substituted Diaryl Sulfide via Ullmann Condensation

-

Materials:

-

Substituted aryl iodide (1.0 equiv)

-

Substituted aryl thiol (1.2 equiv)

-

Copper(I) iodide (CuI) (10 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

N,N-Dimethylformamide (DMF) (0.2 M)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl iodide, aryl thiol, CuI, and Cs₂CO₃.

-

Add DMF to the flask via syringe.

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl sulfide.

-

Table 1: Comparison of Reaction Parameters for Ullmann Condensation

| Parameter | Typical Range/Condition | Rationale |

| Aryl Halide | I > Br >> Cl | Reactivity decreases down the group. Iodides are most reactive. |

| Catalyst | CuI, Cu₂O, Cu powder | Copper(I) salts are generally more effective. |

| Ligand | Often not required, but can improve yield | Diamines, amino acids, or phenanthrolines can accelerate the reaction. |

| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | An inorganic base is required to deprotonate the thiol. |

| Solvent | DMF, DMSO, NMP | High-boiling polar aprotic solvents are typically used. |

| Temperature | 80 - 160 °C | Elevated temperatures are usually necessary. |

Buchwald-Hartwig Cross-Coupling: A Modern and Versatile Method

The palladium-catalyzed Buchwald-Hartwig cross-coupling reaction has emerged as a powerful and versatile tool for the formation of C-N, C-O, and C-S bonds.[3] For diaryl sulfide synthesis, this reaction involves the coupling of an aryl halide or triflate with an aryl thiol in the presence of a palladium catalyst and a suitable ligand.[3][4]

Mechanism: The catalytic cycle of the Buchwald-Hartwig C-S coupling is believed to proceed through a series of well-defined steps: oxidative addition of the aryl halide to a Pd(0) complex, coordination of the thiolate, and reductive elimination to form the diaryl sulfide and regenerate the Pd(0) catalyst.[3]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-S coupling.

Experimental Protocol: Synthesis of a Substituted Diaryl Sulfide via Buchwald-Hartwig Coupling

-

Materials:

-

Substituted aryl bromide (1.0 equiv)

-

Substituted aryl thiol (1.1 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

-

Xantphos (5 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene (0.1 M)

-

-

Procedure:

-

In a glovebox, to a dry vial, add Pd₂(dba)₃, Xantphos, and NaOtBu.

-

Add the aryl bromide and aryl thiol to the vial.

-

Add toluene to the vial, seal with a Teflon-lined cap, and remove from the glovebox.

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the pure diaryl sulfide.

-

Table 2: Key Components in Buchwald-Hartwig C-S Coupling

| Component | Examples | Role and Considerations |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | Xantphos, DPEphos, Josiphos | Bulky, electron-rich phosphine ligands are crucial for promoting reductive elimination and stabilizing the catalytic species.[3] |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the thiol. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential. |

Transition-Metal-Free Approaches

While transition-metal-catalyzed methods are highly effective, the development of transition-metal-free C-S bond-forming reactions is an area of growing interest due to concerns about metal contamination in pharmaceutical products and the cost of precious metals.[5][6]

One notable strategy involves the use of diaryliodonium salts as arylating agents for thiols.[5][7] These reactions can often be performed under mild conditions without the need for a metal catalyst.[5][7]

Mechanism: The reaction of a diaryliodonium salt with a thiol is proposed to proceed via a ligand-coupling mechanism on the iodine(III) center. The thiolate attacks the hypervalent iodine, followed by reductive elimination to form the diaryl sulfide and an aryl iodide byproduct.

Experimental Protocol: Metal-Free Synthesis of a Diaryl Sulfide using a Diaryliodonium Salt

-

Materials:

-

Diaryliodonium tetrafluoroborate (1.0 equiv)

-

Aryl thiol (1.1 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Acetonitrile (CH₃CN) (0.1 M)

-

-

Procedure:

-

To a round-bottom flask, add the diaryliodonium salt, aryl thiol, and potassium carbonate.

-

Add acetonitrile and stir the mixture at room temperature for 4-12 hours.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate the filtrate.

-

Redissolve the residue in ethyl acetate and wash with water.

-

Dry the organic layer, concentrate, and purify by chromatography to obtain the diaryl sulfide.

-

Synthesis of Precursors: Aryl Thiols and Aryl Halides

A successful retrosynthetic analysis also requires consideration of the accessibility of the key precursors.

Aryl Thiols: Aryl thiols can be prepared through several methods, including the reduction of arylsulfonyl chlorides, the Newman-Kwart rearrangement followed by hydrolysis, or through transition-metal-catalyzed thiolation of aryl halides.[8][9][10][11] A particularly useful method involves the copper-catalyzed coupling of an aryl iodide with elemental sulfur, followed by reduction.[9]

Aryl Halides: Aryl halides are generally readily available through electrophilic aromatic substitution reactions (halogenation) of the corresponding arenes.[12][13][14][15] For more complex or specifically substituted aryl halides, Sandmeyer-type reactions starting from anilines can be employed.[13][14]

Conclusion and Future Outlook

The retrosynthetic analysis of substituted diaryl sulfides offers a multitude of strategic options for the synthetic chemist. The choice between classical methods like the Ullmann condensation and modern approaches such as the Buchwald-Hartwig coupling will depend on factors including substrate scope, functional group tolerance, and desired reaction conditions. The continued development of more sustainable and efficient transition-metal-free methodologies will undoubtedly further expand the synthetic toolbox for accessing these important pharmaceutical building blocks. A thorough understanding of the underlying mechanisms and experimental nuances of each method, as outlined in this guide, is essential for the successful design and execution of synthetic routes to novel diaryl sulfide-containing drug candidates.

References

-

Beilstein Journal of Organic Chemistry. (n.d.). Transition-metal-catalyzed synthesis of phenols and aryl thiols. Retrieved from [Link]

- Wagner, A. M., & Sanford, M. S. (2014). Transition-metal-free Acid-Mediated Synthesis of Aryl Sulfides From Thiols and Thioethers. The Journal of Organic Chemistry, 79(5), 2263–2267.

- Li, Y., et al. (2017). Transition-Metal-Free C–S Bond Formation: Synthesis of Polysubstituted Diaryl Sulfides and α-Thioarylcarbonyl Compounds. The Journal of Organic Chemistry, 82(21), 11545-11552.

-

Wikipedia. (n.d.). Aryl halide. Retrieved from [Link]

-

Grokipedia. (n.d.). Aryl halide. Retrieved from [Link]

-

Angewandte Chemie International Edition. (2022). Transition‐Metal‐Free Difunctionalization of Sulfur Nucleophiles. Retrieved from [Link]

- Zheng, Z., et al. (2009). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters, 11(22), 5134–5137.

- Sarkar, S., et al. (2021). Synthesis of Aryl Sulfides by Metal-Free Arylation of Thiols with Diaryliodonium Salts. ChemRxiv.

-

Seoul National University. (2015). Copper(II)-Catalyzed Single-Step Synthesis of Aryl Thiols from Aryl Halides and 1,2-Ethanedithiol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Synthesis of Aryl Halides. Retrieved from [Link]

-

Organic Chemistry Frontiers. (2024). Transition metal-free synthesis of polyfluoroaryl sulfides via S-transfer reaction. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Aryl halides – Knowledge and References. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Diverse diaryl sulfide synthesis through consecutive aryne reactions. Retrieved from [Link]

-

YouTube. (2017). Preparation of aryl halides -part-1. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. Retrieved from [Link]

-

ResearchGate. (2025). Efficient Synthesis of Diaryl Sulfides via Three Component Cross Coupling. Retrieved from [Link]

-

National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

DOI. (n.d.). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. Retrieved from [Link]

-

ResearchGate. (n.d.). An Ulmann‐type reaction in diaryl sulfide synthesis. Retrieved from [Link]

-

National Institutes of Health. (2022). Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl] 2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. Retrieved from [Link]

-

Organic Chemistry Portal. (2022). Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C-S Bonds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Retrieved from [Link]

-

Royal Society of Chemistry. (1955). The mechanism of the ullmann diaryl synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Diverse diaryl sulfide synthesis through consecutive aryne reactions. Retrieved from [Link]

-

MDPI. (2023). Synthesis of Diaryl Disulfides, Sulfides and Aryl Alkyl Sulfides from Isothiazolones. Retrieved from [Link]

Sources

- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]

- 5. Transition-metal-free acid-mediated synthesis of aryl sulfides from thiols and thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. BJOC - Transition-metal-catalyzed synthesis of phenols and aryl thiols [beilstein-journals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. snu.elsevierpure.com [snu.elsevierpure.com]

- 12. Aryl halide - Wikipedia [en.wikipedia.org]

- 13. grokipedia.com [grokipedia.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the ¹H NMR Characterization of (4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane

Abstract

This technical guide provides a comprehensive framework for the ¹H NMR characterization of (4-bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectral output, offering a predictive analysis grounded in fundamental principles of nuclear magnetic resonance spectroscopy. By synthesizing theoretical knowledge with practical, field-proven insights, this guide establishes a self-validating system for the structural elucidation of this complex aryl sulfide. Protocols are detailed with an emphasis on reproducibility and scientific integrity, supported by authoritative citations to foundational literature.

Introduction: The Structural Significance of a Multifunctional Aryl Sulfide

This compound is a molecule of interest in synthetic chemistry and drug discovery, incorporating several key functional groups: a brominated and fluorinated phenyl ring, a methoxy-substituted benzyl group, and a flexible sulfide linkage. This combination of features makes it a versatile building block, but also presents a unique challenge for structural characterization. The presence of multiple aromatic systems and stereoelectronically diverse substituents necessitates a robust analytical approach to unequivocally confirm its identity and purity.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary tool for this task. Its ability to probe the chemical environment of individual protons provides a detailed fingerprint of the molecule. This guide will systematically deconstruct the expected ¹H NMR spectrum of the title compound, offering a predictive blueprint that can be used to interpret experimentally acquired data.

Foundational Principles: Predicting the ¹H NMR Spectrum

The chemical shift (δ) of a proton in an NMR spectrum is exquisitely sensitive to its local electronic environment. In this compound, the chemical shifts of the aromatic and benzylic protons are influenced by a combination of inductive and resonance effects from the various substituents.

-

The 4-Methoxybenzyl Moiety : The methoxy group (-OCH₃) is a strong electron-donating group (EDG) through resonance, pushing electron density into the aromatic ring. This effect is most pronounced at the ortho and para positions relative to the methoxy group, causing the protons at these positions to be shielded and appear at a lower chemical shift (upfield).[1] The two protons ortho to the -OCH₃ group will be equivalent, as will the two protons meta to it, leading to a characteristic AA'BB' system that often appears as two distinct doublets.

-

The 4-Bromo-2-fluorophenyl Moiety : This ring contains two halogen substituents with opposing electronic effects. Fluorine is highly electronegative and acts as an electron-withdrawing group (EWG) inductively, deshielding nearby protons. Bromine is also an EWG, though less so than fluorine. These effects, combined with the sulfur linkage, create a complex and distinct pattern of chemical shifts for the three remaining aromatic protons.

-

The Benzylic Methylene Bridge (-CH₂-) : The protons of the methylene group are adjacent to both a sulfur atom and the 4-methoxyphenyl ring. Their chemical shift will be downfield from typical alkyl protons due to the deshielding effects of the adjacent sulfur and the aromatic ring current.[2]

Spin-Spin Coupling: Beyond chemical shifts, the splitting patterns (multiplicity) of the signals, governed by spin-spin coupling (J-coupling), provide crucial connectivity information. In the 4-bromo-2-fluorophenyl ring, we expect to see both proton-proton (³JHH) and proton-fluorine (JHF) couplings. The magnitude of these coupling constants is dependent on the number of bonds separating the coupled nuclei.

Predicted ¹H NMR Spectral Data

Based on the principles outlined above and analysis of spectral data for analogous compounds such as anisole and benzyl sulfides, we can predict the ¹H NMR spectrum of this compound.[3][4][5][6]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Expected Coupling Constants (J, Hz) |

| H-a (-OCH₃) | 3.7 - 3.9 | Singlet (s) | 3H | N/A |

| H-b (-CH₂-) | 4.0 - 4.2 | Singlet (s) | 2H | N/A |

| H-c (ortho to -OCH₃) | 6.8 - 7.0 | Doublet (d) | 2H | ³JHH = ~8-9 Hz |

| H-d (meta to -OCH₃) | 7.1 - 7.3 | Doublet (d) | 2H | ³JHH = ~8-9 Hz |

| H-e, H-f, H-g | 7.0 - 7.6 | Multiplet (m) | 3H | JHH and JHF couplings |

Experimental Protocol for Data Acquisition

To obtain a high-quality ¹H NMR spectrum, a standardized and carefully executed experimental procedure is paramount.

Sample Preparation

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.

-

Concentration : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard : Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the internal reference (δ = 0.00 ppm).

-

Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans : 16 to 64 scans, depending on the sample concentration.

-

Acquisition Time : 3-4 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Spectral Width : A sweep width of approximately 12-16 ppm, centered around 6 ppm.

Data Processing

-

Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction : Carefully phase the spectrum to obtain pure absorption peaks. Apply a polynomial baseline correction to ensure accurate integration.

-

Referencing : Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to δ 7.26 ppm or the TMS signal to δ 0.00 ppm.

-

Integration : Integrate all signals and normalize the values to the signal corresponding to a known number of protons (e.g., the 3H singlet of the methoxy group).

Data Interpretation and Structural Confirmation

A systematic analysis of the processed ¹H NMR spectrum allows for the unequivocal confirmation of the structure of this compound.

-

The Singlets : The presence of a singlet integrating to 3H around δ 3.8 ppm is characteristic of the methoxy group protons (H-a). A second singlet integrating to 2H, expected around δ 4.1 ppm, corresponds to the benzylic methylene protons (H-b).

-

The 4-Methoxybenzyl System : The aromatic region should display two doublets, each integrating to 2H. The upfield doublet (around δ 6.9 ppm) corresponds to the protons ortho to the electron-donating methoxy group (H-c). The downfield doublet (around δ 7.2 ppm) is assigned to the protons meta to the methoxy group (H-d). The coupling constant for both doublets should be in the range of 8-9 Hz, typical for ortho-coupling in a benzene ring.

-

The 4-Bromo-2-fluorophenyl System : The remaining three protons on the other aromatic ring (H-e, H-f, H-g) will appear as a more complex multiplet in the region of δ 7.0-7.6 ppm. The exact appearance will depend on the relative magnitudes of the various proton-proton and proton-fluorine coupling constants. Decoupling experiments, such as ¹⁹F decoupling, can be employed to simplify this region and aid in definitive assignments.

Visualization of Key Concepts

To further clarify the relationships discussed, the following diagrams are provided.

Caption: A streamlined workflow for the ¹H NMR characterization process.

Caption: Molecular structure with key proton environments labeled. (Note: A placeholder image is used in the DOT script. In a full implementation, this would be the chemical structure image.)

Conclusion

The ¹H NMR characterization of this compound is a multi-faceted analytical task that relies on a deep understanding of NMR principles. By carefully predicting the spectrum based on substituent effects and coupling patterns, and by following a rigorous experimental protocol, researchers can confidently verify the structure of this molecule. This guide provides the theoretical foundation and practical steps necessary to achieve an accurate and reliable characterization, ensuring the integrity of subsequent research and development activities.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

-

Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press. [Link]

-

Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (1965). High Resolution Nuclear Magnetic Resonance Spectroscopy. Pergamon Press. [Link]

-

LibreTexts Chemistry. (2023). Spectroscopy of Aromatic Compounds. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Anisole(100-66-3) 1H NMR [m.chemicalbook.com]

- 4. BENZYL PHENYL SULFIDE(831-91-4) 1H NMR spectrum [chemicalbook.com]

- 5. BENZYL METHYL SULFIDE(766-92-7) 1H NMR spectrum [chemicalbook.com]

- 6. Dibenzyl sulphide(538-74-9) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Characterization and Evaluation of (4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane (CAS 1020253-12-6)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Novel Chemical Entities

In the realm of drug discovery and development, researchers frequently encounter novel chemical entities with limited published data. The compound identified by CAS number 1020253-12-6, (4-Bromo-2-fluorophenyl)(4-methoxybenzyl)sulfane, represents such a case. While its fundamental chemical identity is established, a comprehensive body of literature detailing its synthesis, biological activity, and mechanism of action is not publicly available. This guide, therefore, adopts a prospective and strategic approach. It is designed not as a retrospective summary of existing knowledge, but as a forward-looking roadmap for the systematic investigation of this molecule.

Drawing upon established principles in medicinal chemistry and the known properties of structurally related sulfur-containing diaryl compounds, this document will provide a robust framework for a research program aimed at elucidating the therapeutic potential of this compound. We will proceed with a logical progression from chemical synthesis and characterization to a comprehensive biological evaluation, outlining the causal reasoning behind each proposed experimental step.

Part 1: Core Chemical Identity and Physicochemical Characterization

The foundational step in the investigation of any novel compound is the unambiguous confirmation of its structure and a thorough characterization of its physicochemical properties.

IUPAC Name and Chemical Structure

-

IUPAC Name: 4-bromo-2-fluoro-1-[(4-methoxyphenyl)methylsulfanyl]benzene[]

-

Common Name: this compound

-

CAS Number: 1020253-12-6

-

Molecular Formula: C₁₄H₁₂BrFOS[2]

-

Molecular Weight: 327.21 g/mol [2]

Structure:

Caption: Chemical structure of this compound.

Proposed Synthesis Strategy

Hypothetical Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Preparation: To a solution of 4-bromo-2-fluorothiophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Reaction: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.

-

Addition: Add 4-methoxybenzyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Justification of Experimental Choices:

-

Base and Solvent: The choice of a non-nucleophilic base like potassium carbonate and a polar aprotic solvent like DMF is crucial to promote the desired SN2 reaction while minimizing side reactions.

-

Stoichiometry: A slight excess of the benzyl halide is used to ensure complete consumption of the thiophenol.

Structural Verification and Purity Assessment

The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques.

| Analytical Technique | Purpose | Expected Outcome |

| ¹H NMR | Elucidation of the proton environment. | Characteristic peaks corresponding to the aromatic and methylene protons. |

| ¹³C NMR | Determination of the carbon skeleton. | Resonances for all unique carbon atoms in the molecule. |

| ¹⁹F NMR | Confirmation of the fluorine atom's presence and position. | A single resonance with coupling to adjacent protons. |

| Mass Spectrometry (MS) | Determination of the molecular weight. | A molecular ion peak corresponding to the exact mass of the compound. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating high purity (ideally >95%). |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Characteristic absorption bands for C-S, C-O, and aromatic C-H bonds. |

Part 2: Prospective Biological Evaluation

The structural motifs present in this compound, namely the diaryl sulfide core and halogen substituents, are found in numerous biologically active molecules. This suggests that the compound may possess interesting pharmacological properties. A tiered screening approach is recommended to efficiently explore its biological activity.

Initial High-Throughput Screening (HTS)

A broad-based HTS against a diverse panel of biological targets is the most efficient starting point for identifying potential therapeutic areas.

HTS Workflow:

Caption: High-throughput screening workflow for biological activity assessment.

Focused Mechanistic Studies

Based on the results of the HTS, more focused in vitro assays should be conducted to elucidate the mechanism of action. For instance, if the compound shows activity against a particular kinase, a panel of related kinases should be screened to assess selectivity.

Example: Kinase Inhibition Assay Protocol

-

Preparation: Prepare a series of dilutions of the test compound in DMSO.

-

Assay Plate Setup: In a 384-well plate, add the kinase, a fluorescently labeled substrate, and ATP.

-

Incubation: Add the test compound dilutions to the assay plate and incubate at room temperature for a specified time.

-

Detection: Measure the fluorescence signal, which will be proportional to the kinase activity.

-

Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Cellular Assays

Following in vitro characterization, the compound's activity should be assessed in a cellular context to evaluate its cell permeability, cytotoxicity, and on-target effects.

| Cellular Assay | Purpose | Example Cell Line |

| MTT Assay | Assessment of cell viability and cytotoxicity. | A panel of cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293). |

| Western Blot | To confirm on-target effects by measuring the phosphorylation status of downstream signaling proteins. | A cell line expressing the target of interest. |

| Immunofluorescence | To visualize the subcellular localization of the target protein and the effect of the compound. | A cell line expressing the target of interest. |

Part 3: Concluding Remarks and Future Directions

The journey from a novel chemical entity to a potential therapeutic agent is a long and intricate one. This guide has provided a comprehensive, albeit prospective, framework for the systematic investigation of this compound. The proposed research plan, rooted in established scientific principles, offers a clear path forward for elucidating the chemical and biological properties of this intriguing molecule. The insights gained from such a program will be invaluable in determining its potential for future drug development efforts. The broader scientific community is encouraged to undertake such investigations to unlock the full potential of under-characterized chemical space.

References

-

Pharmaffiliates. Chemical Name : this compound. [Link]

- Rezanka, T., Sobotka, M., Spízek, J., & Sigler, K. (2006). Pharmacologically Active Sulfur-Containing Compounds. Anti-Infective Agents in Medicinal Chemistry, 5(2), 187-224.

- Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200-1216.

- Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

- Dunn, P. J. (2009). The importance of green chemistry in process research and development. Green Chemistry, 11(10), 1541-1542.

- Hughes, D. L. (2010). The Mitsunobu reaction. Organic Reactions, 42, 335-656.

-

Pharmaffiliates. This compound. [Link]

Sources

The Architect's Guide to a Modern C-S Bond: A Scalable Synthesis Route for Functionalized Diaryl Sulfides

Abstract

The diaryl sulfide motif is a cornerstone in modern medicinal chemistry and materials science, yet its synthesis on a scalable and functional-group-tolerant level remains a significant challenge. This in-depth technical guide moves beyond a mere recitation of methods to provide a strategic analysis of scalable synthetic routes for functionalized diaryl sulfides. We will dissect the mechanistic underpinnings of both classic and contemporary C-S cross-coupling reactions, offering a field-proven perspective on catalyst selection, reaction optimization, and the circumvention of common pitfalls. This guide is designed for researchers, scientists, and drug development professionals seeking to implement robust and efficient strategies for the synthesis of these vital compounds. We will explore the evolution from traditional Ullmann-type reactions to the highly versatile palladium- and copper-catalyzed systems, and further into the realm of metal-free and decarbonylative strategies, providing detailed protocols and a comparative analysis to inform your synthetic planning.

Introduction: The Enduring Significance of the Diaryl Sulfide Core

Diaryl sulfides are not merely structural curiosities; they are integral components of numerous pharmaceuticals, agrochemicals, and advanced organic materials. Their prevalence stems from the unique electronic properties conferred by the sulfur atom, which can modulate the conformation and biological activity of a molecule. From antiviral agents to organic light-emitting diodes (OLEDs), the demand for efficient and scalable methods to construct the C-S bond is ever-present.

Historically, the synthesis of diaryl sulfides was often hampered by harsh reaction conditions, limited substrate scope, and the use of stoichiometric, odorous, and often toxic reagents. The evolution of transition-metal catalysis has revolutionized this field, offering milder conditions and unprecedented functional group tolerance. This guide will navigate the landscape of these modern synthetic tools, with a focus on scalability and practical application.

Strategic Approaches to C-S Bond Formation: A Comparative Analysis

The modern synthetic chemist has a diverse arsenal of methods for constructing diaryl sulfides. The choice of strategy is dictated by factors such as substrate availability, desired functional group tolerance, scalability, and cost. Here, we compare the most prominent and scalable approaches.

The Workhorses: Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium and copper, represents the most versatile and widely adopted approach for the synthesis of diaryl sulfides. These reactions typically involve the coupling of an aryl halide or pseudohalide with a thiol or a thiol surrogate.

The Ullmann condensation, one of the earliest methods for C-S bond formation, traditionally required harsh conditions, including high temperatures and stoichiometric copper.[1] However, modern iterations have significantly improved its practicality. The use of soluble copper catalysts supported by ligands such as diamines and acetylacetonates has enabled milder reaction conditions.[1]

Mechanism of the Ullmann-Type C-S Coupling:

The reaction is believed to proceed through a Cu(I) thiolate intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to furnish the diaryl sulfide and regenerate the active copper catalyst.[1]

The palladium-catalyzed Buchwald-Hartwig amination has been successfully adapted for C-S bond formation, offering exceptional functional group tolerance and broad substrate scope.[2][3][4] This methodology allows for the coupling of a wide variety of aryl halides and triflates with both aromatic and aliphatic thiols.[5] The choice of phosphine ligand is critical to the success of this reaction, with bulky, electron-rich ligands generally providing the best results.[6]

Mechanism of the Buchwald-Hartwig C-S Coupling:

The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes reaction with the thiol, typically in the presence of a base, to form a palladium thiolate complex. Reductive elimination from this complex yields the desired diaryl sulfide and regenerates the Pd(0) catalyst.

Moving Beyond the Classics: Emerging Synthetic Strategies

While palladium- and copper-catalyzed reactions are powerful, the field is continuously evolving towards more sustainable and cost-effective methods.

Nickel, being more earth-abundant and less expensive than palladium, has emerged as an attractive alternative for catalyzing C-S cross-coupling reactions. Nickel-based catalytic systems have demonstrated excellent activity for the coupling of aryl halides with thiols, often with unique reactivity profiles compared to their palladium counterparts.[5] A notable development is the nickel-catalyzed aryl exchange reaction, which allows for the synthesis of aryl sulfides from other aryl sulfides and aryl electrophiles, avoiding the use of odorous thiols.[7]

Decarboxylative coupling reactions have gained traction as a sustainable synthetic strategy, utilizing readily available carboxylic acids as coupling partners instead of organohalides.[8][9][10] This approach avoids the generation of halide waste streams, a significant advantage in large-scale synthesis.[8] The reaction typically requires a transition-metal catalyst, such as palladium or copper, to facilitate the decarboxylation and subsequent C-S bond formation.[8][10]

For applications where trace metal contamination is a critical concern, such as in the synthesis of active pharmaceutical ingredients (APIs), metal-free methods for diaryl sulfide synthesis are highly desirable. Several innovative metal-free strategies have been developed:

-

Using Diaryliodonium Salts: These hypervalent iodine reagents can act as powerful arylating agents for thiols, enabling C-S bond formation under mild, metal-free conditions.[11][12]

-

Activation of Sulfoxides: A metal-free method involves the activation of methyl sulfoxides with trifluoromethanesulfonic anhydride to form a highly electrophilic species that can react with arenes to form diaryl sulfides.[13]

-

Visible-Light-Promoted C-S Coupling: In the absence of any transition metal or photoredox catalyst, the formation of an electron donor-acceptor (EDA) complex between a thiolate and an aryl halide can be promoted by visible light to induce C-S bond formation.[14]

Data-Driven Comparison of Scalable Synthesis Routes

To aid in the selection of the most appropriate synthetic route, the following table summarizes the key features of the discussed methodologies.

| Methodology | Catalyst/Reagent | Typical Substrates | Key Advantages | Potential Limitations | Scalability |

| Modern Ullmann Condensation | Cu(I) salts with ligands | Aryl halides, thiols | Cost-effective catalyst | Can require higher temperatures, substrate scope may be limited | Good |

| Buchwald-Hartwig C-S Coupling | Pd(0) with phosphine ligands | Aryl halides/triflates, thiols | Excellent functional group tolerance, broad substrate scope, mild conditions | Catalyst and ligand cost, potential for palladium contamination | Excellent |

| Nickel-Catalyzed C-S Coupling | Ni(II) or Ni(0) complexes | Aryl halides, thiols, aryl sulfides | Lower catalyst cost, unique reactivity | Can be sensitive to air and moisture, ligand optimization may be required | Good to Excellent |

| Decarboxylative C-S Coupling | Pd or Cu catalysts | Carboxylic acids, thiols | Avoids organohalide substrates, greener approach | May require higher temperatures, substrate scope still developing | Moderate to Good |

| Metal-Free (Diaryliodonium Salts) | Diaryliodonium salts | Thiols, arenes | Avoids metal contamination, mild conditions | Stoichiometric use of iodonium salt, atom economy | Moderate |

| Metal-Free (Sulfoxide Activation) | Sulfoxides, Tf₂O | Arenes | Metal-free, simple starting materials | Requires strong acid activator, regioselectivity can be a challenge | Moderate |

| Visible-Light-Promoted C-S Coupling | None (light-mediated) | Aryl halides, thiols | Metal- and catalyst-free, mild conditions | Substrate scope may be limited to specific electronic properties | Good |

Detailed Experimental Protocols

The following protocols are provided as representative examples of scalable and robust methods for the synthesis of functionalized diaryl sulfides.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig C-S Coupling of an Aryl Bromide with a Thiophenol

This protocol is adapted from the work of Buchwald and Hartwig and demonstrates a general and efficient method for diaryl sulfide synthesis.[5][6]

Materials:

-

Aryl bromide (1.0 mmol)

-

Thiophenol (1.2 mmol)

-

Pd₂(dba)₃ (0.01 mmol, 1 mol%)

-

Xantphos (0.02 mmol, 2 mol%)

-

Sodium tert-butoxide (1.4 mmol)

-

Toluene (5 mL)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

-

Evacuate and backfill the tube with argon (repeat three times).

-

Add the aryl bromide and toluene via syringe.

-

Add the thiophenol via syringe.

-

Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Metal-Free Synthesis of a Diaryl Sulfide Using a Diaryliodonium Salt

This protocol provides a mild and metal-free alternative for the synthesis of diaryl sulfides.[11][12]

Materials:

-

Thiophenol (1.0 mmol)

-

Diphenyliodonium triflate (1.1 mmol)

-

Potassium carbonate (2.0 mmol)

-

Dimethylformamide (DMF) (5 mL)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the thiophenol, diphenyliodonium triflate, and potassium carbonate.

-

Add DMF and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

The synthesis of functionalized diaryl sulfides has undergone a remarkable transformation, moving from harsh, classical methods to a diverse array of mild, efficient, and scalable catalytic and metal-free strategies. The Buchwald-Hartwig C-S coupling remains a benchmark for its versatility and functional group tolerance, making it a go-to method for complex molecule synthesis. However, the increasing demand for greener and more cost-effective processes is driving the development of nickel-catalyzed and decarbonylative approaches. Furthermore, the advent of innovative metal-free routes offers a compelling solution for applications where metal contamination is intolerable.

The future of diaryl sulfide synthesis will likely focus on several key areas:

-

Development of more active and stable catalysts: This includes the design of new ligands for palladium and nickel, as well as the exploration of catalysts based on other earth-abundant metals.

-

Expansion of substrate scope for greener methods: Further research into decarbonylative and visible-light-promoted reactions will broaden their applicability.

-

Flow chemistry applications: The translation of these synthetic methods to continuous flow processes will offer enhanced scalability, safety, and control.

By understanding the principles and practicalities outlined in this guide, researchers and drug development professionals will be better equipped to navigate the synthetic landscape and efficiently construct the diaryl sulfide scaffolds that are critical to their scientific endeavors.

References

- A general, metal-free C–H thioarylation of arenes and heteroarenes using methyl sulfoxides. (2016). RSC Publishing.

- Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal.

- Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction. (2022). NIH.

- Synthesis of Aryl Sulfides by Decarboxyl

- ChemInform Abstract: Synthesis of Aryl Sulfides by Decarboxyl

- Synthesis of Aryl Sulfides by Metal-Free Arylation of Thiols with Diaryliodonium Salts. (2021). ChemRxiv.

- Transition metal‐free synthesis of aryl sulfides using diaryliodonium salts.

- Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl] 2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds.

- Visible-Light-Promoted C–S Cross-Coupling via Intermolecular Charge Transfer. (2019). NIH.

- Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C-S Bonds. (2022). PubMed.

- Synthesis of aryl sulfides by decarboxylative C-S cross-couplings. (2009). ScholarBank@NUS.

- Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. (2021). Journal of the American Chemical Society.

- Ullmann condens

- Transition Metal Catalyzed Synthesis of Aryl Sulfides. (2011). PMC - PubMed Central.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C-S Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]

- 6. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. Sci-Hub. ChemInform Abstract: Synthesis of Aryl Sulfides by Decarboxylative C—S Cross‐Couplings. / ChemInform, 2009 [sci-hub.ru]

- 10. DSpace [scholarbank.nus.edu.sg]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Metal-free C–H thioarylation of arenes using sulfoxides: a direct, general diaryl sulfide synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC07627K [pubs.rsc.org]

- 14. Visible-Light-Promoted C–S Cross-Coupling via Intermolecular Charge Transfer - PMC [pmc.ncbi.nlm.nih.gov]

Stability and storage conditions for organosulfur compounds

An In-Depth Technical Guide to the Stability and Storage of Organosulfur Compounds

For researchers, medicinal chemists, and professionals in drug development, the unique chemical properties of organosulfur compounds offer a vast landscape for innovation. From the disulfide bridges that define protein structure to the diverse bioactivities of sulfa drugs, thioethers, and sulfoxides, these molecules are integral to biological systems and pharmaceutical design.[1][2][3] However, the very reactivity that makes them valuable also renders them susceptible to degradation, posing significant challenges for their synthesis, purification, storage, and formulation.[4]

This guide provides a comprehensive overview of the principles governing the stability of organosulfur compounds and offers field-proven strategies for their long-term storage and handling. By understanding the mechanisms of degradation, researchers can implement self-validating protocols to ensure the integrity and reproducibility of their work.

Part 1: Core Principles of Organosulfur Instability

The stability of an organosulfur compound is not an intrinsic constant but a dynamic state influenced by its molecular structure and environment. Several key factors can initiate or accelerate degradation pathways.[5]

The Central Role of Oxidation

Oxidation is the most common degradation pathway for many organosulfur compounds, particularly those with sulfur in lower oxidation states like thiols and sulfides.[4][6]

-

Thiols (-SH): The thiol group is highly susceptible to oxidation. In the presence of oxygen, metal ions, or other oxidizing agents, thiols readily oxidize to form disulfide bonds (-S-S-).[6][7] This process is fundamental in protein folding where it forms cysteine bridges but can be an unwanted side reaction in small molecule chemistry, leading to dimerization and loss of the active thiol.[7][8] Further oxidation can occur, converting the sulfur center to sulfenic (R-S-OH), sulfinic (R-SO₂H), and ultimately, highly stable sulfonic acids (R-SO₃H).[1][8] The oxidation is often pH-dependent, accelerating under basic conditions due to the formation of the more reactive thiolate anion (RS⁻).[9]

-

Sulfides/Thioethers (R-S-R'): Sulfides are less reactive than thiols but can be oxidized to sulfoxides (R-S(O)-R') and then to sulfones (R-S(O)₂-R').[7] This stepwise oxidation can be a deliberate synthetic strategy but represents degradation when uncontrolled.

-

Disulfides (R-S-S-R): While more stable than thiols, disulfides can participate in thiol-disulfide exchange reactions, leading to scrambling of disulfide bonds, especially in the presence of free thiols.[8]

Caption: Stepwise oxidation pathway of thiols.

Environmental Factors Influencing Stability

Controlling the storage environment is the most critical aspect of preserving organosulfur compounds. The primary variables to manage are temperature, light, pH, and atmospheric composition.[5]

-

Temperature: Higher temperatures accelerate nearly all chemical degradation pathways by increasing reaction kinetics.[5] Studies on oil-soluble organosulfur compounds from garlic demonstrate that stability is significantly higher at 4°C compared to 35°C.[10][11] For highly sensitive compounds like thiols, cryogenic storage is often necessary.[6][12]

-

Light: Exposure to UV or even visible light can induce photodegradation, breaking chemical bonds and promoting unwanted side reactions.[5] Amber vials or opaque containers are essential for light-sensitive compounds.

-

pH: As noted, the stability of thiols is highly pH-dependent.[9] Furthermore, pH can influence the stability of other functional groups within the molecule, indirectly affecting the sulfur moiety.

-

Atmosphere (Oxygen & Moisture): Direct exposure to atmospheric oxygen is the primary driver of oxidation.[6] Moisture can facilitate hydrolytic degradation pathways and, in non-sterile conditions, promote microbial growth.[5]

Part 2: Practical Storage and Handling by Compound Class

The following recommendations are based on the chemical properties of common organosulfur functional groups.

Thiols (Mercaptans)

-

Core Challenge: High susceptibility to oxidation to disulfides.

-

Storage Protocol:

-

Temperature: For long-term stability (months to years), store at -80°C .[6] For short-term storage (days to weeks), -20°C is acceptable.[6][12]

-

Atmosphere: Displace oxygen from the container by flushing with an inert gas like argon or nitrogen before sealing.[9] This is crucial, especially for opened containers.

-

Container: Use tightly sealed vials with PTFE-lined caps to prevent moisture ingress. Amber glass should be used to protect from light.

-

Solvent: If stored in solution, use a de-gassed, anhydrous-grade solvent. DMSO is a common solvent, but the stability of the specific thiol in DMSO should be verified.[13]

-

Handling: Avoid repeated freeze-thaw cycles, which can compromise sample integrity.[6] Aliquot the sample into smaller, single-use vials upon first use.

-

Sulfides (Thioethers) and Disulfides

-

Core Challenge: Oxidation to sulfoxides and sulfones (for sulfides); thiol-disulfide exchange (for disulfides).

-

Storage Protocol:

-

Temperature: Refrigeration at 2-8°C is generally sufficient for stable sulfides and disulfides. For compounds known to be more reactive, storage at -20°C is recommended.

-

Atmosphere: While less critical than for thiols, flushing with inert gas is good practice for long-term storage to prevent slow oxidation.

-

Purity: Ensure the material is free from thiol impurities, which can initiate disulfide scrambling.[8]

-

Sulfoxides (e.g., Dimethyl Sulfoxide - DMSO)

-

Core Challenge: Hygroscopicity and reactivity with strong acids/bases.

-

Storage Protocol:

-

Temperature: Store at room temperature in a well-ventilated area, away from heat and ignition sources.

-

Container: Must be stored in a tightly closed container to prevent the absorption of atmospheric moisture.[14]

-

Purity: Use high-purity grades from reputable suppliers, as impurities can catalyze degradation of dissolved compounds.

-

Safety: DMSO can readily penetrate the skin; always use appropriate chemical-resistant gloves (e.g., butyl rubber) and work in a well-ventilated area.[15]

-

Summary of Recommended Storage Conditions

| Compound Class | Primary Degradation | Temperature | Atmosphere | Key Considerations |

| Thiols | Oxidation to Disulfides | -20°C (short-term) to -80°C (long-term)[6][12] | Inert (Argon/Nitrogen)[9] | Avoid freeze-thaw cycles; use de-gassed solvents.[6] |

| Sulfides | Oxidation to Sulfoxides | 2-8°C or -20°C | Air (short-term); Inert (long-term) | Relatively stable compared to thiols.[16][17] |

| Disulfides | Thiol-Disulfide Exchange | 2-8°C or -20°C | Air (short-term); Inert (long-term) | Purity is key; thiol contaminants can cause scrambling.[8] |

| Sulfoxides | Hygroscopic | Room Temperature | Tightly Sealed | Protect from moisture.[14] Incompatible with strong acids/bases. |

| Unstable Natural Products (e.g., Allicin) | Thermal Decomposition | 4°C or lower[10][11] | Tightly Sealed | Highly reactive; transforms into more stable compounds.[18][19] |

Part 3: Experimental Protocol for Stability Assessment

A forced degradation study is a self-validating system to understand a compound's stability profile. This protocol outlines a general workflow for assessing the stability of a novel organosulfur compound.

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology

-

Compound Preparation & Initial Analysis (t=0):

-

Prepare an accurate stock solution of the organosulfur compound in a suitable solvent (e.g., acetonitrile or DMSO).

-

Perform an initial analysis using a validated stability-indicating HPLC method to determine the initial purity and concentration.[20][21]

-

Confirm the identity of the parent compound using LC-MS.

-

-

Application of Stress Conditions:

-

Aliquot the stock solution into separate vials for each stress condition.

-

Thermal Stress: Store vials at various temperatures (e.g., refrigerated at 4°C, room temperature at 25°C, and accelerated at 40°C).[10][22]

-

Photostability: Expose a sample to a controlled light source as per ICH Q1B guidelines, alongside a dark control wrapped in aluminum foil.

-

pH Stress: Adjust the pH of aqueous solutions of the compound to acidic (e.g., pH 2 with HCl), neutral (pH 7.4 with phosphate buffer), and basic (e.g., pH 9 with borate buffer) conditions.

-

-

Time-Point Sampling and Analysis:

-

At predetermined time points (e.g., 24h, 72h, 1 week, 2 weeks), withdraw an aliquot from each stress condition.

-

Immediately analyze the samples by HPLC to quantify the amount of the parent compound remaining.

-

Analyze stressed samples by LC-MS to identify the mass of any new peaks (degradants).

-

-

Data Evaluation:

-

Plot the percentage of the compound remaining versus time for each condition.

-

Use the LC-MS data to propose degradation pathways (e.g., an increase in mass of +16 amu may suggest oxidation to a sulfoxide).

-

Based on the results, establish the optimal long-term storage conditions.

-

By systematically evaluating these parameters, researchers can build a comprehensive stability profile, ensuring that the compound's integrity is maintained throughout the research and development lifecycle.

References

-

The role of thiols and disulfides in protein chemical and physical stability - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

The Role of Thiols and Disulfides on Protein Stability. (n.d.). Ingenta Connect. [Link]

-

Organosulfur compound | Definition, Structures, Examples, & Facts. (n.d.). Britannica. [Link]

-

Effect of processing and storage time on the contents of organosulfur compounds in pickled blanched garlic. (2012). PubMed. [Link]

-

Biodegradation of organosulfur with extra carbon source: Insights into biofilm formation and bacterial metabolic processes. (2024). PubMed. [Link]

-

Therapeutic Potential of Stable Organosulfur Compounds of Aged Garlic. (2023). PubMed. [Link]

-

Organosulfur chemistry. (n.d.). Wikipedia. [Link]

-

Validated HPLC Method and Temperature Stabilities for Oil-Soluble Organosulfur Compounds in Garlic Macerated Oil. (2014). ResearchGate. [Link]

-

Changes in Organosulfur Compounds in Garlic Cloves During Storage. (2006). PubMed. [Link]

-

Thiols And Thioethers. (2015). Master Organic Chemistry. [Link]

-

Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier. (2023). Atmospheric Measurement Techniques. [Link]

-

Organic sulfide. (n.d.). Wikipedia. [Link]

-

Effect of Processing and Storage Time on the Contents of Organosulfur Compounds in Pickled Blanched Garlic. (2012). ACS Publications. [Link]

-

Navigating the Safety of DMSO: Best Practices for Handling and Use. (n.d.). Gaylord Chemical. [Link]

-

Psychochemical changes and functional properties of organosulfur and polysaccharide compounds of black garlic (Allium sativum L.). (2022). PubMed Central. [Link]

-